2,2-Dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-1,3-dioxane-4,6-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2-dimethyl-5-[[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-11-4-6-12(7-5-11)15-14(21-8-9-26-18(21)20-15)10-13-16(22)24-19(2,3)25-17(13)23/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHWCYPZPOYZKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=C4C(=O)OC(OC4=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[2,1-b][1,3]benzothiazole derivatives, have been reported to exhibit significant activity against human liver cancer hep g2 cell line and two parental melanoma cell lines.
Mode of Action
It’s worth noting that related compounds, such as imidazo[2,1-b][1,3]benzothiazole derivatives, have been found to act as radiosensitizers. Radiosensitizers are agents that make tumor cells more sensitive to radiation therapy. They work by inducing free radical generation, denaturing macromolecules, and inhibiting DNA repair mechanisms, thus leading to cell death.
Biochemical Pathways
Related compounds have been found to enhance dna fragmentation, thereby acting as effective derivatives for hepatocellular carcinoma.
Pharmacokinetics
The compound’s molecular weight and structure, as well as its solubility, can influence its bioavailability.
Biological Activity
2,2-Dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-1,3-dioxane-4,6-dione (CAS No. 439107-31-0) is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the implications of its activity in various therapeutic areas.
The molecular formula of the compound is , with a molecular weight of 368.41 g/mol. The compound features a dioxane ring fused with an imidazo[2,1-b][1,3]thiazole moiety, which is known for diverse pharmacological properties.
Synthesis
The synthesis of this compound involves the condensation reaction between appropriate aldehydes and thiazole derivatives. The resulting product has been characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit promising antimicrobial properties. In a study evaluating various derivatives for their anti-tuberculosis activity against Mycobacterium tuberculosis, several compounds demonstrated significant potency with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL . The presence of substituents like p-tolyl groups enhanced the activity compared to other configurations.
Antiviral Activity
In addition to antibacterial properties, compounds similar to this compound have shown antiviral effects. Notably, derivatives were effective against viruses such as Coxsackie B4 and Feline herpes virus . This suggests that the imidazo[2,1-b][1,3]thiazole scaffold may be a valuable lead for antiviral drug development.
Cytotoxicity and Safety Profile
The cytotoxicity of this compound has been assessed using normal cell lines to evaluate its safety profile. Active antitubercular compounds derived from this scaffold exhibited low toxicity levels . This favorable safety profile is crucial for further development as potential therapeutic agents.
Research Findings and Case Studies
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its biological activities, particularly in the context of drug development.
Anticancer Activity
Research indicates that derivatives of thiazole and imidazole compounds exhibit promising anticancer properties. Studies have shown that compounds similar to 2,2-Dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-1,3-dioxane-4,6-dione can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways critical for cell survival and growth.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Similar thiazole derivatives have demonstrated effectiveness against a range of bacteria and fungi. The mechanism of action typically involves disrupting microbial cell membranes or inhibiting key metabolic pathways.
Material Science Applications
In addition to its biological applications, this compound is being explored for its potential use in material science.
Photonic Materials
Due to its unique electronic properties, the compound may serve as a precursor for the synthesis of photonic materials. These materials are crucial in developing devices such as sensors and lasers. The ability to tune the optical properties through chemical modifications makes it an attractive candidate for further research.
Polymer Chemistry
The incorporation of this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. Research into polymer composites containing similar dioxane derivatives suggests improved durability and resistance to environmental factors.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Quiroga et al. (2010) | Anticancer Activity | Demonstrated that thiazole derivatives exhibit significant cytotoxic effects on cancer cells through apoptosis induction. |
| Mary et al. (2015) | Antimicrobial Properties | Found that compounds with similar structures showed varying degrees of antimicrobial activity against multiple pathogens. |
| DFT Studies (2023) | Material Properties | Computational studies indicated favorable electronic properties for potential use in photonic applications. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
